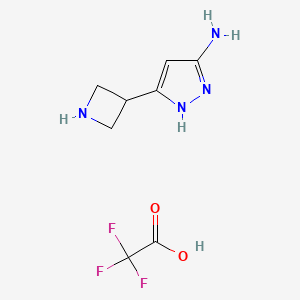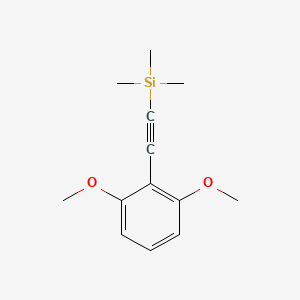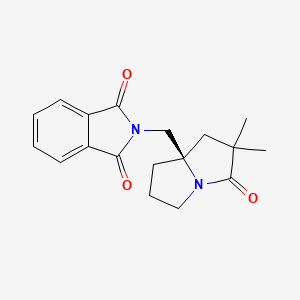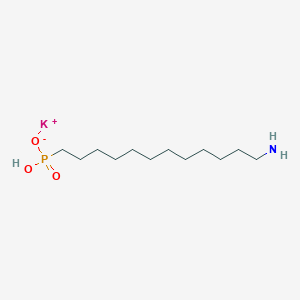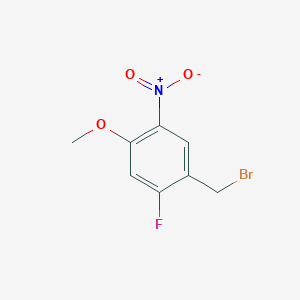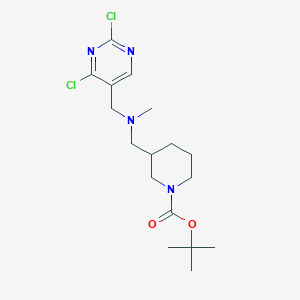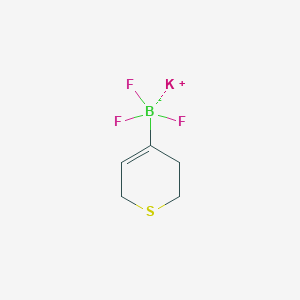
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C7H9F3O3 It is characterized by the presence of a cyclobutane ring substituted with a hydroxyl group, a methyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted alkene with a suitable cyclizing agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The raw materials are carefully selected, and the reaction parameters are optimized to minimize waste and maximize output.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid exerts its effects depends on its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)cyclobutanecarboxylic acid: Similar in structure but lacks the hydroxyl and methyl groups.
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid: Similar but without the methyl group.
Uniqueness
3-Hydroxy-3-methyl-1-(trifluoromethyl)cyclobutanecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9F3O3 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
3-hydroxy-3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c1-5(13)2-6(3-5,4(11)12)7(8,9)10/h13H,2-3H2,1H3,(H,11,12) |
Clave InChI |
HRMZUHTYCLBBLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C(=O)O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


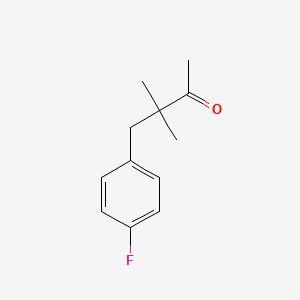
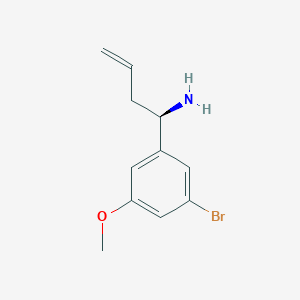
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
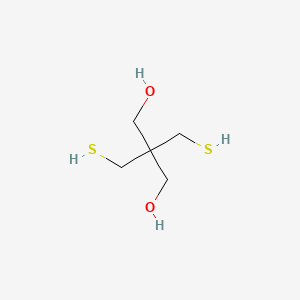
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
